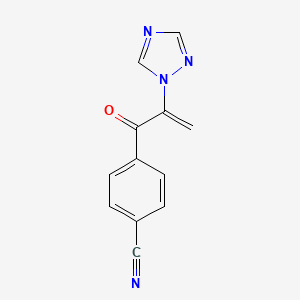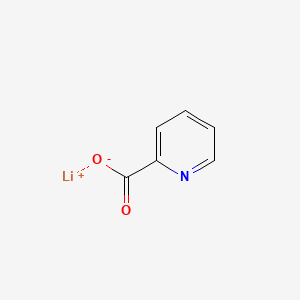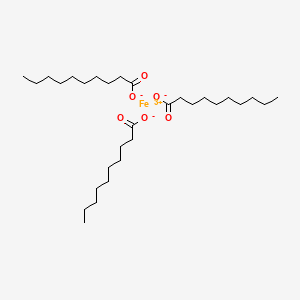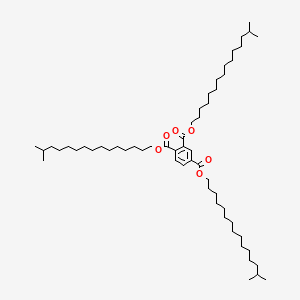
Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)-: is a chemical compound with a complex structure that includes a benzonitrile group and a 1,2,4-triazol-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)- typically involves multi-step organic reactions. One common approach is the reaction of benzonitrile with appropriate reagents to introduce the triazole group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to achieve high yields and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the benzonitrile group to a carboxylic acid derivative.
Reduction: : Reduction of the nitrile group to an amine.
Substitution: : Replacement of the triazole group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Amines.
Substitution: : Diverse functionalized derivatives based on the substituent used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as anticancer properties.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzonitrile, 4-(1-oxo-2-(1H-1,2,4-triazol-1-yl)-2-propenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The triazole group, in particular, is known to bind to certain enzymes and receptors, leading to biological responses.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other triazole derivatives and benzonitrile-based compounds. Similar compounds include:
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
4,4'-methylenebis(benzoic acid)
Letrozole impurity C
Properties
CAS No. |
104940-93-4 |
|---|---|
Molecular Formula |
C12H8N4O |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C12H8N4O/c1-9(16-8-14-7-15-16)12(17)11-4-2-10(6-13)3-5-11/h2-5,7-8H,1H2 |
InChI Key |
FKIYJUANPDPZBI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)C#N)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















